Cas no 2229239-86-3 (3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol)

3-Amino-3-[2-(difluoromethoxy)-3-methylphenyl]cyclobutan-1-ol is a specialized cyclic amino alcohol derivative featuring a difluoromethoxy-substituted aromatic ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, which combines a cyclobutane core with both amino and hydroxyl functional groups. The presence of the difluoromethoxy moiety enhances metabolic stability and bioavailability, making it a valuable intermediate for drug discovery, particularly in the development of CNS-active or anti-inflammatory agents. Its rigid cyclobutane scaffold may also contribute to improved selectivity in target binding. The compound's synthetic versatility allows for further derivatization, enabling structure-activity relationship studies.
3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol structure
2229239-86-3 structure
Product Name:3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol
CAS No:2229239-86-3
MF:C12H15F2NO2
MW:243.24981045723
CID:5866133
PubChem ID:165781198
Update Time:2025-08-05

3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol
    • 3-amino-3-[2-(difluoromethoxy)-3-methylphenyl]cyclobutan-1-ol
    • 2229239-86-3
    • EN300-1971030
    • Inchi: 1S/C12H15F2NO2/c1-7-3-2-4-9(10(7)17-11(13)14)12(15)5-8(16)6-12/h2-4,8,11,16H,5-6,15H2,1H3
    • InChI Key: PRPKBBVZBGVZEO-UHFFFAOYSA-N
    • SMILES: FC(OC1C(C)=CC=CC=1C1(CC(C1)O)N)F

Computed Properties

  • Exact Mass: 243.10708505g/mol
  • Monoisotopic Mass: 243.10708505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.5Ų

3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol Pricemore >>

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Additional information on 3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol

Introduction to 3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol (CAS No: 2229239-86-3)

3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol, identified by the CAS number 2229239-86-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutane core substituted with various functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of an amino group, a difluoromethoxy group, and a methylphenyl moiety makes this molecule a promising candidate for further investigation in drug discovery and development.

The structural framework of 3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol incorporates several key features that are of interest to researchers. The cyclobutane ring provides rigidity to the molecule, which can influence its binding affinity and selectivity when interacting with biological targets. Additionally, the amino group serves as a potential site for further derivatization, allowing for the creation of more complex derivatives with enhanced pharmacological properties. The difluoromethoxy group is particularly noteworthy, as fluorine atoms are frequently employed in pharmaceuticals to improve metabolic stability and binding interactions. The methylphenyl substituent adds another layer of complexity, potentially influencing both the electronic and steric properties of the molecule.

In recent years, there has been a growing interest in cyclobutane-containing compounds due to their diverse biological activities. These compounds have been shown to exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity. The specific arrangement of functional groups in 3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol suggests that it may interact with various biological targets, making it a valuable scaffold for drug design. Researchers have been exploring the potential of such molecules to develop novel therapeutic agents that address unmet medical needs.

One of the most compelling aspects of 3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol is its potential as a lead compound for further optimization. The presence of multiple substituents allows for extensive structural modifications, enabling researchers to fine-tune its pharmacological profile. For instance, modifications to the amino group can alter its reactivity and interaction with biological targets, while changes to the difluoromethoxy group can impact metabolic stability. These flexibility options make this compound an attractive starting point for developing new drugs.

The synthesis of 3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol presents both challenges and opportunities for synthetic chemists. The cyclobutane ring requires careful handling to ensure high yields and purity. Additionally, introducing the various functional groups in the correct positions necessitates precise synthetic strategies. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have enabled researchers to access intricate structures with high efficiency.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of a drug, including its bioavailability, metabolic stability, and binding affinity. In the case of 3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol, the difluoromethoxy group is expected to contribute to these properties, making it a promising candidate for further development. Researchers are actively investigating how fluorine substitution affects the overall behavior of the molecule, with the aim of optimizing its therapeutic potential.

The biological activity of 3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol is another area of intense interest. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For example, it has been hypothesized that it could interact with kinases or other targets relevant to cancer therapy. Further investigation is needed to fully elucidate its mechanism of action and therapeutic potential. High-throughput screening (HTS) approaches are being employed to identify new biological activities and validate these hypotheses.

The development of new pharmaceuticals relies heavily on understanding how molecules interact with biological systems at the molecular level. Computational methods such as molecular docking and quantum mechanics simulations are increasingly used to predict binding affinities and understand interactions between compounds and their targets. These tools can provide valuable insights into the structure-function relationships of 3-amino-3-2-(difluoromethoxy)-3-methylphenylcyclobutan-1-ol, guiding researchers in optimizing its design for improved efficacy and safety.

In conclusion, 3-amino - 32 - ( dif luoro me tho xy ) - 33 - me thyl ph en y l c y clo bu ta n - 11 - o l ( C A S N o : 22 29 239 - 86 - 33 ) represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features , combined with its predicted biological activities , make it an attractive candidate for further investigation . As research in this field continues to advance , it is likely that more applications for this compound will be discovered , contributing to the development of novel therapeutic agents that address critical medical challenges .

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